molecular formula C10H9ClN2O B1274946 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 50737-29-6

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B1274946
CAS RN: 50737-29-6
M. Wt: 208.64 g/mol
InChI Key: DMBGFZDUDJUQLX-UHFFFAOYSA-N
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Description

The compound "5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole" is a derivative of the 1,3,4-oxadiazole family, which is known for its wide range of biological and pharmacological activities. These compounds are recognized as privileged structures in drug chemistry due to their potential as biologically active derivatives that may find use as drugs or insecticides .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization of the synthesized intermediates. A convenient method for the synthesis of 2-aryl/heteryl-5-chloromethyl-1,3,4-oxadiazoles has been developed, which starts from commercially available aromatic and heterocyclic carboxylic acids. The process includes the use of phosphorus trichloroxide for cyclization, resulting in high yields of the targeted compounds without the need for purifying intermediate compounds .

Molecular Structure Analysis

The structure of 1,3,4-oxadiazole derivatives, including those with a chloromethyl group, has been confirmed through various spectroscopic methods such as 1H NMR, FT-IR, and MS. These compounds are characterized by their distinct molecular frameworks, which are crucial for their biological activities and chemical properties .

Chemical Reactions Analysis

The presence of the reactive chloromethyl group in the 1,3,4-oxadiazole derivatives allows for further chemical modifications. For instance, 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole can react with different amines such as pyrrolidine, piperidine, and morpholine to yield various substituted 1,2,4-oxadiazoles . Additionally, the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate can afford difluoromethylenated 1,2,4-oxadiazole-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. UV-Vis spectroscopy of these compounds shows maximum absorptive wavelengths ranging from 260-279 nm, and they exhibit strong purple fluorescence in DMF solution, with emissive maximum wavelengths from 334 nm to 362 nm. These properties indicate that 2-chloromethyl-5-aryl-1,3,4-oxadiazoles can serve as purple luminescent materials . The reactivity of the chloromethyl group also plays a significant role in the chemical behavior of these compounds, making them versatile intermediates for further chemical transformations .

Scientific Research Applications

Antibacterial Activity

  • Novel derivatives of 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole have shown promising antibacterial properties. For instance, Rai et al. (2010) synthesized compounds from this oxadiazole and found significant antibacterial activity against various bacteria like Bacillus subtilis and Escherichia coli (Rai et al., 2010).

Chemical Synthesis and Reactions

  • Rao et al. (2014) explored the reaction of 5-(Chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with different compounds, demonstrating its versatility in chemical synthesis (Rao et al., 2014).
  • Sağırlı and Dürüst (2018) reported a novel reaction pathway of this oxadiazole with KCN, leading to the formation of acetonitriles and alkanes, a unique decyanation process (Sağırlı & Dürüst, 2018).

Potential in Cancer Treatment

  • Zhang et al. (2005) identified a derivative of 1,2,4-oxadiazole as an apoptosis inducer with potential application in treating certain cancer types (Zhang et al., 2005).

Corrosion Inhibition

  • Kalia et al. (2020) synthesized oxadiazole derivatives that acted as efficient corrosion inhibitors for mild steel, highlighting a potential industrial application (Kalia et al., 2020).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, many chlorinated compounds are hazardous and should be handled with care .

Future Directions

The future directions for the study of this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied as a potential drug .

properties

IUPAC Name

5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-2-4-8(5-3-7)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBGFZDUDJUQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395764
Record name 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

CAS RN

50737-29-6
Record name 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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